Butyric acid

Catalog No.
S522370
CAS No.
107-92-6
M.F
C4H8O2
C4H8O2
CH3CH2CH2COOH
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyric acid

CAS Number

107-92-6

Product Name

Butyric acid

IUPAC Name

butanoic acid

Molecular Formula

C4H8O2
C4H8O2
CH3CH2CH2COOH

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-N

SMILES

CCCC(=O)O

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Miscible with ethanol, ether; slightly soluble in carbon tetrachloride
In water, 6.00X10+4 mg/L at 25 °C
60.0 mg/mL
Solubility in water: miscible
miscible with alcohol, most fixed oils, propylene glycol, wate

Synonyms

Acid, Butanoic, Acid, Butyric, Butanoic Acid, Butyrate, Magnesium, Butyrate, Sodium, Butyric Acid, Butyric Acid Magnesium Salt, Butyric Acid, Sodium Salt, Dibutyrate, Magnesium, Magnesium Butyrate, Magnesium Dibutyrate, Sodium Butyrate

Canonical SMILES

CCCC(=O)O

The exact mass of the compound Butyric acid is 88.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)60000 mg/l (at 25 °c)60 mg/ml at 25 °cmiscible with ethanol, ether; slightly soluble in carbon tetrachloridein water, 6.00x10+4 mg/l at 25 °c60.0 mg/mlsolubility in water: misciblemiscible with alcohol, most fixed oils, propylene glycol, water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Butyric acid (CAS 107-92-6) is a four-carbon, straight-chain aliphatic carboxylic acid that serves as a critical precursor in the synthesis of specialty esters, cellulose-based polymers, and pharmaceutical intermediates. As a short-chain fatty acid (SCFA), it is a volatile, colorless liquid with a distinctively pungent odor, requiring specialized handling in closed systems or fume hoods during industrial processing. In procurement, the free acid is prioritized over its solid salt forms (such as sodium butyrate) when liquid-phase organic synthesis, direct esterification, or polymer modification (e.g., manufacturing cellulose acetate butyrate) is required. Its linear C4 structure provides a unique balance of lipophilicity and reactivity, making it a highly specific building block that cannot be readily substituted by shorter or longer chain homologs without fundamentally altering the thermal, mechanical, and biological properties of the downstream products[1].

Substituting butyric acid with closely related analogs results in significant process and performance failures. Replacing it with shorter-chain acids (like acetic or propionic acid) in polymer synthesis yields materials with higher moisture absorption and lower dimensional stability, rendering them unsuitable for high-humidity applications [1]. Conversely, substituting it with its branched isomer, isobutyric acid, introduces severe steric hindrance at the alpha-carbon, which drastically slows down esterification kinetics and alters the hydrolytic stability and flavor profiles of the resulting esters[2]. Furthermore, attempting to substitute the free acid with sodium or calcium butyrate salts in chemical manufacturing introduces an unnecessary acidification step, reducing yield and complicating liquid-phase reactor workflows.

Precursor Suitability: Superior Moisture Resistance in Cellulose Esters

When used as a precursor for polymer modification, butyric acid yields cellulose acetate butyrate (CAB), which significantly outperforms acetic acid-derived cellulose acetate (CA) in environmental stability. At 25°C and 80% relative humidity, CAB exhibits an equilibrium moisture content of only 1.5–2.5 wt%, compared to the 3–5 wt% moisture absorption seen in standard CA [1]. Furthermore, CAB maintains over 90% of its initial tensile strength after 1000 hours at 60°C and 90% relative humidity, outperforming propionic acid derivatives (CAP) [1].

Evidence DimensionEquilibrium moisture absorption (25°C, 80% RH)
Target Compound Data1.5–2.5 wt% (as CAB derivative)
Comparator Or Baseline3–5 wt% (as Acetic acid derivative, CA)
Quantified DifferenceUp to 50% reduction in moisture uptake
ConditionsPolymer film exposure at 25°C and 80% relative humidity

Procuring butyric acid for cellulose modification is essential for manufacturing dimensionally stable coatings, tool handles, and optical films that must resist warping in humid environments.

Processability: Unhindered Esterification Kinetics

In the synthesis of specialty esters for flavors, fragrances, and solvents, the linear aliphatic structure of n-butyric acid provides a distinct kinetic advantage over its branched isomer, isobutyric acid. The methyl branch at the C-2 position of isobutyric acid imparts significant steric hindrance, which impedes bimolecular nucleophilic substitution during standard catalytic esterification [1]. In contrast, n-butyric acid undergoes rapid, unhindered esterification, allowing manufacturers to achieve high conversion rates (>90%) with shorter reactor residence times and milder catalytic conditions [1].

Evidence DimensionSteric hindrance in esterification
Target Compound DataLinear structure (unhindered, rapid conversion)
Comparator Or BaselineIsobutyric acid (sterically hindered at C-2, slower kinetics)
Quantified DifferenceSignificantly faster reaction rates and higher throughput for the linear acid
ConditionsLiquid-phase catalytic esterification for specialty esters

Buyers synthesizing high-volume flavor and fragrance esters must select the linear n-butyric acid to maximize reactor throughput and minimize the need for harsh reaction conditions.

Biological Potency: Maximum In-Class HDAC3 Inhibition

Among short-chain fatty acids, butyric acid demonstrates the highest potency as an inhibitor of Class I histone deacetylases, specifically HDAC3. In vitro enzymatic assays reveal that butyric acid inhibits human recombinant HDAC3 with an IC50 of 0.318 mM [1]. In direct comparison, caproic acid (C6) exhibits a 16-fold higher IC50 (indicating much lower potency), while shorter chains like propionic acid and acetic acid also show significantly weaker binding affinities and inhibitory efficiency [1].

Evidence DimensionIn vitro HDAC3 inhibition (IC50)
Target Compound Data0.318 mM
Comparator Or BaselineCaproic acid (>5.0 mM)
Quantified Difference16-fold higher inhibitory potency for butyric acid
ConditionsIn vitro human recombinant HDAC3 inhibition assay

For pharmaceutical and feed additive procurement, butyric acid is the strictly preferred SCFA baseline for developing epigenetic modulators and gut-health therapeutics due to its unmatched target affinity.

Precursor for High-Performance Cellulose Plastics

Directly leveraging its ability to impart moisture resistance, butyric acid is the essential precursor for manufacturing cellulose acetate butyrate (CAB). This polymer is widely procured for automotive clear coats, LCD polarizing plates, and dimensionally stable tool handles where standard cellulose acetate would fail due to humidity-induced warping [1].

High-Throughput Flavor and Fragrance Ester Synthesis

Due to its unhindered linear structure, butyric acid is the optimal choice for rapid, high-yield catalytic esterification. It is heavily utilized in the industrial synthesis of ethyl butyrate, butyl butyrate, and other specialty esters that require fast reactor turnarounds without the steric delays associated with branched isomers[2].

Development of Epigenetic Therapeutics and Gut-Health Additives

Because it possesses the highest HDAC3 inhibitory potency among SCFAs, butyric acid (and its formulated derivatives) is the primary active ingredient in research targeting regulatory T-cell differentiation, inflammatory bowel disease (IBD) models, and advanced animal feed additives designed to promote colonocyte health[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal.
Liquid
Colorless, oily liquid with an unpleasant, rancid odor; [HSDB]
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid/strong, rancid, butterlike odou

Color/Form

Oily liquid
Colorless liquid

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

88.052429494 g/mol

Monoisotopic Mass

88.052429494 g/mol

Boiling Point

326.3 °F at 760 mmHg (NTP, 1992)
163.5 °C
164 °C

Flash Point

170 °F (NTP, 1992)
72 °C
161 °F (72 °C) (Closed cup)
72 °C c.c.

Heavy Atom Count

6

Taste

Butter-fat taste

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.04 (Air= 1)
Relative vapor density (air = 1): 3

Density

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float
0.959 at 20 °C/4 °C
Relative density (water = 1): 0.96
0.952-0.956

LogP

0.79
0.79 (LogP)
0.79
log Kow= 0.79

Odor

Unpleasant, rancid odor
Penetrating and obnoxious odo

Odor Threshold

0.001 mg/cu m (Odor low) 9 mg/cu m (Odor high)

Appearance

Solid powder

Melting Point

17.8 °F (NTP, 1992)
-7.9 °C
-5.7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40UIR9Q29H

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Therapeutic Uses

Mesh Heading: histamine antagonists

Pharmacology

Butyric Acid is a saturated short-chain fatty acid with a 4-carbon backbone. Butyric acid is commonly found in esterified form in animal fats and plant oils.

MeSH Pharmacological Classification

Histamine Antagonists

Mechanism of Action

Diet, especially the amount of starch and dietary fiber which escape digestion in the small intestine are major determinants of colon function in man. These carbohydrates are the principal substrates for fermentation by the large bowel flora. Carbohydrate fermentation results in lowered caecal pH and the production of short chain fatty acids of which butyric acid may protect the colon epithelium from dysplastic change. Protein digestion and amino acid fermentation also occur in the large bowel but the nature of its endproducts varies in relation to the amount of carbohydrate available. During active carbohydrate breakdown amino acid fermentation endproducts such as ammonia are used by the bacteria for protein synthesis during microbial growth, but in carbon limited fermentation amines, ammonia, phenols and indoles, etc, accumulate. Fermentation also results in changes in colon pH which alters the metabolism of bile acids, nitrate, sulfate and other substances. Fermentation is thus controlled to a great extent by substrate availability, especially of carbohydrates which are derived from the diet. The potential to induce mutagenic change in colon epithelial cells and promote tumor growth may readily be influenced by diet.
Butyric acid has two contrasting functional roles. As a product of fermentation within the human colon, it serves as the most important energy source for normal colorectal epithelium. It also promotes the differentiation of cultured malignant cells. A switch from aerobic to anaerobic metabolism accompanies neoplastic transformation in the colorectum. The separate functional roles for n-butyrate may reflect the different metabolic activities of normal and neoplastic tissues. Deficiency of n-butyrate, coupled to the increased energy requirements of neoplastic tissue, may promote the switch to anaerobic metabolism.
Treatment of cultured HeLa cells with 5 mM butyrate caused an inhibition of growth as well as extensive chemical and morphological differentiation. Lysosomal enzyme activity changes are associated with both normal and neoplastic growth as well as many aspects of the neoplastic process. The comparative ultrastructural results showed that the butyrate treated cells had a more extensive internal membranous system than the untreated cells, whereas other organelles seemed unaffected. The histochemical localization of lysosomal acid phosphatase showed a 2-fold increase in particulate reaction product in the butyrate-treated HeLa cells. Butyrate treatment may prevent sublethal autolysis by arresting the leakage of the lysosomal enzymes from the lysosome into the cytosol and thus allowing the cell to differentiate chemically and morphologically.
Exposure of the rat glioma C6 cell line to butyric acid increased levels of L-triiodothyronine in the nuclear and extranuclear compartments. The increase in nuclear binding was not merely a reflection of the higher cellular hormone content, and Scatchard analysis of L-triiodothyronine binding to isolated nuclei revealed that butyric acid increased receptor number without changing affinity. The effect on the receptor was quantitatively important: a 48 hr incubation with 2 mM butyric acid increased nuclear binding by 2-3 fold, and 5 mM butyrate by 35 fold. Butyric acid increased receptor levels by decreasing receptor degradation, since the apparent half-life of receptor disappearance increased by approximately 3 fold in cells incubated with 2 mM butyric acid for 48 hr. Butyric acid had little effect in increasing the level of multiacetylated forms of H3 and H4 histone when studied in acid-urea gels, but it markedly inhibited the turnover of (3)H-acetate from the histone fraction. There was a striking similarity in the dose-response of butyric acid for increasing receptor levels and inhibiting histone deacetylation. Furthermore, a very close correlation between receptor levels and (3)H-acetate release was also found when different short-chain fatty acids were used.

Vapor Pressure

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992)
1.65 [mmHg]
1.65 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 57

Pictograms

Corrosive

Impurities

... Butyric acid is usually contaminated with acrylic acid.

Other CAS

107-92-6

Absorption Distribution and Excretion

Butyric acid is readily absorbed from the gastrointestinal tract ...
A pharmacokinetics study was performed by injecting butyric acid as sodium or arginine salts for possible antitumor therapies. In the case of 1-(14)C-labelled butyrate, the appearance of radioactivity in the blood of injected mice is rapid and some of it is maintained for relatively long periods in different organs, mainly the liver. However, no precision can be given about the structure of radioactive compounds in blood and tissues. Using GLC, the metabolism of butyrate in both animals and man were studied. In mice and rabbits, the half-life is less than 5 min. In man, the butyric acid elimination curve can be divided into two parts corresponding to two half-lives: for the first (0.5 min), the slope suggests an accelerated excretion, while for the following (13.7 min), a slow plateau is observed. The rapid elimination of butyrate is a limiting factor for practical applications. However, the lack of toxicity supports its use in human therapy.

Metabolism Metabolites

Butyric acid is ... rapidly metabolized by the liver. In rats a considerable portion ... is metabolized to acetic acid. Butyric acid metabolism gives rise to ketone bodies (beta-hydroxybutyrate, acetoacetate, acetone) and acetic acid, which may be excreted in the urine or incorporated into normal processes of fat metabolism.
The metabolism of carboxyl-labeled butyric acid by liver tissue was investigated in vitro. It was shown that the test substance was converted to ketone bodies mainly by fission into 2-carbon chains with subsequent recombination, and to a lesser extent by direct beta-oxidation.
In isolated animal tissues butyric acid was oxidized to acetoacetic and beta-hydroxybutyric acid. The formation of carbohydrate and complete oxidation were also reported. Besides the formation of beta-hydroxybutyric acid the formation of ketone bodies represents possibly an alternative path after oxidation at the beta-carbon atom of butyric acid.
... Following butyraldehyde intake ... it is oxidized by aldehyde dehydrogenase, largely in the liver but also in other tissues. Butyric acid undergoes further oxidation via the Krebs cycle, or it may be conjugated with glutathione.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Butyric_acid
2C-E

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Obtained as a by-product from the liquid phase oxidation of n-butane to acetic acid or by oxidation of n-butyl alcohol or normal-butyraldehyde
From n-propanol and carbon monoxide at 200 atm in the presence of Ni-(CO)4 and Ni-I2
Obtained by fermentation of starches and molasses with selective enzymes (Granulo saccharobutyricum). It is subsequently isolated as calcium salt.
The reaction of butanol with concn alkali hydroxide at 275 °C yields hydrogen, butyric acid, and 2-ethylhexanoic acid.
Oxidation of butyraldehyde to butyric acid is most commonly carried out employing air or oxygen as the oxidant. Alternatively, organic oxidants, eg, cumene hydroperoxide, can also be employed effectively to give high yields of butyric acid.

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanoic acid: ACTIVE
Fatty acids: ACTIVE

Analytic Laboratory Methods

A gas chromatographic method that identifies sporeformers as the cause of spoilage in swollen cans of low-acid foods was collaboratively studied in 2 stages. Two organic compounds produced by sporeformers, D-(-)-2,3-butanediol and butyric acid, are measured in the upper phase after centrifugation of the liquid portion of the can contents. Each sample is assayed on 2 packed columns designed for the assay of aqueous solutions of volatile fatty acids, using flame ionization detectors.
Detection of organic acid sweetners, syrup carboxylic acids and carbohydrates by HPLC.
Carboxylate detection of /butyric acid in/ coffee, wine, and fruit juice by HPLC.
Detection of cheese volatile substances by gas chromatography. Detection of odorous substances of cheese by gas chromatography.
For more Analytic Laboratory Methods (Complete) data for n-BUTYRIC ACID (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINATION IN FAT, COLUMN CHROMATOGRAPHIC METHOD, AND TITRATION
Gas chromatography seperation of mixtures of fatty acids, phenols, and indoles were effected with flexible fused silica capillary columns containing either volatile fatty acid, Carbowax 20M nondeactivated fused silica (VFA) or Carbowax 20M deactivated (Carbowax 20M), or SP-2100, Carbowax 20M deactivated (Methyl Silicone) and the respective chromatograms compared for artificial mixtures, for human urine, or for Persian cat feces. Optimum conditions for the column were detected and fair to good separations were achieved.

Storage Conditions

Store in cool, dry, well-ventilated location, away from any area where fire hazard may be acute.
Outside or detached storage is preferred. Separate from oxidizing materials, heat, oxidizers, and sunlight.

Interactions

n-Butyrate was previously found to increase the epidermal growth factor receptor binding in primary cultures of rat hepatocytes. /It was shown/ that butyrate and dexamethasone synergistically modulate the surface expression of epidermal growth factor receptors. The butyrate-induced enhancement of high-affinity epidermal growth factor binding was only slight in the absence of glucocorticoid, but was strongly and dose-dependently amplified by dexamethasone. Butyrate counteracted the inhibition by insulin of the dexamethasone-induced increase in epidermal growth factor binding. The results indicate that the glucocorticoid has a permissive effect on a butyrate- sensitive process that determines the surface expression of the high-affinity class of epidermal growth factor receptors.
Butyrate inhibited differentiation of F9 mouse teratocarcinoma stem cells in the presence of retinoic acid, when added within 8 hr of retinoic acid addition.

Stability Shelf Life

It has good stability

Dates

Last modified: 08-15-2023

Sodium Decanoate Improves Intestinal Epithelial Barrier and Antioxidation via Activating G Protein-Coupled Receptor-43

Jinbiao Zhao, Jinhua Hu, Xi Ma
PMID: 34444916   DOI: 10.3390/nu13082756

Abstract

The study was conducted to explore actions of decanoic acid on regulating intestinal barrier and antioxidant functions in intestinal epithelium cells isolated from porcine jejunum (IPEC-J2) and C57/BL6 mice models. In vitro and vivo assays, mice and IPEC-J2 cells treated by H
O
were disposed of sodium decanoate and sodium butyrate to determine intestinal barrier and antioxidant functions of the host. Results showed that sodium decanoate upregulated expression of tight junction proteins and improved antioxidant capacity in both IPEC-J2 cells treated by H
O
and mice models (
< 0.05). Sodium decanoate increased weight gain and ileal villus height of mice compared with control and sodium butyrate treatments (
< 0.05). Sodium decanoate increased α-diversity of ileal microbiota, volatile fatty acids concentration, and G protein-coupled receptor-43 (GPR-43) expression in the ileum and colon of mice (
< 0.05). In conclusion, sodium decanoate improved antioxidant capacity, intestinal morphology, and gut physical barrier of intestinal epithelial cells, resulting in an increase growth performance of mice, which is mediated through activating GPR-43 signaling.


Neuroprotective Effects of Trehalose and Sodium Butyrate on Preformed Fibrillar Form of α-Synuclein-Induced Rat Model of Parkinson's Disease

Violina Kakoty, Sarathlal K C, Sunil Kumar Dubey, Chih-Hao Yang, Rajeev Taliyan
PMID: 34197084   DOI: 10.1021/acschemneuro.1c00144

Abstract

Therapeutic options for Parkinson's disease (PD) are limited to a symptomatic approach, making it a global threat. Targeting aggregated alpha-synuclein (α-syn) clearance is a gold standard for ameliorating PD pathology, bringing autophagy into the limelight. Expression of autophagy related genes are under the regulation by histone modifications, however, its relevance in PD is yet to be established. Here, preformed fibrillar form (PFF) of α-syn was used to induce PD in wistar rats, which were thereafter subjected to treatment with trehalose (tre, 4g/kg, orally), a potent autophagy inducer and sodium butyrate (SB, 300 mg/kg, orally), a pan histone deacetylase inhibitor alone as well as in combination. The combination treatment significantly reduced motor deficits as evidenced after rotarod, narrow beam walk, and open field tests. Novel object location and recognition tests were performed to govern cognitive abnormality associated with advanced stage PD, which was overcome by the combination treatment. Additionally, with the combination, the level of pro-inflammatory cytokines were significantly reduced, along with elevated levels of dopamine and histone H3 acetylation. Further, mRNA analysis revealed that levels of certain autophagy related genes and proteins implicated in PD pathogenesis significantly improved after administration of both tre and SB. Immunofluorescence and H&E staining in the substantia nigra region mirrored a potential improvement after treatment with both tre and SB. Therefore, outcomes of the present study were adequate to prove that combinatorial efficacy with tre and SB may prove to be a formidable insight into ameliorating PD exacerbated by PFF α-syn as compared to its individual efficacy.


Influence of packing material on the biofiltration of butyric acid: A comparative study from a physico-chemical, olfactometric and microbiological perspective

P Márquez, A M Herruzo-Ruiz, J A Siles, J Alhama, C Michán, M A Martín
PMID: 34130131   DOI: 10.1016/j.jenvman.2021.113044

Abstract

The influence of bed material on the odor removal performance of a biofilter was studied. A compost-wood biofilter and a wood biofilter were treated with a gaseous stream contaminated with butyric acid and comparatively evaluated at pilot scale using olfactometric, physico-chemical and microbiological approaches. The variables analyzed in both biofilters were correlated with specific families of their microbiota composition. In addition to a higher nutrients content (nitrogen and phosphorus), the compost-wood biofilter registered maximum values in number of aerobic microorganisms (3.6·10
CFU/g) and in aerobic microbiological activity (≈40 mg O
/g VS of cumulative oxygen demand at 20 h). This may explain the higher performance of this biofilter compared to the wood biofilter, withstanding odor loads of up to 1450 ou
/m
·s with odor removal efficiencies close to 100%. The analysis of the microbial community showed that Actinobacteria, particularly the mostly aerobic Microbacteriaceae family, might play an important role in butyric acid degradation and hence reduce odor impact. The multidisciplinary analysis carried out in this work could be a very useful strategy for the optimal design of biofiltration operations.


The Divergent Immunomodulatory Effects of Short Chain Fatty Acids and Medium Chain Fatty Acids

Qi Hui Sam, Hua Ling, Wen Shan Yew, Zhaohong Tan, Sharada Ravikumar, Matthew Wook Chang, Louis Yi Ann Chai
PMID: 34208638   DOI: 10.3390/ijms22126453

Abstract

Fatty acids are derived from diet and fermentative processes by the intestinal flora. Two to five carbon chain fatty acids, termed short chain fatty acids (SCFA) are increasingly recognized to play a role in intestinal homeostasis. However, the characteristics of slightly longer 6 to 10 carbon, medium chain fatty acids (MCFA), derived primarily from diet, are less understood. Here, we demonstrated that SCFA and MCFA have divergent immunomodulatory propensities. SCFA down-attenuated host pro-inflammatory IL-1β, IL-6, and TNFα response predominantly through the TLR4 pathway, whereas MCFA augmented inflammation through TLR2. Butyric (C4) and decanoic (C10) acid displayed most potent modulatory effects within the SCFA and MCFA, respectively. Reduction in TRAF3, IRF3 and TRAF6 expression were observed with butyric acid. Decanoic acid induced up-regulation of GPR84 and PPARγ and altered HIF-1α/HIF-2α ratio. These variant immune characteristics of the fatty acids which differ by just several carbon atoms may be attributable to their origins, with SCFA being primarily endogenous and playing a physiological role, and MCFA exogenously from the diet.


Tributyltin(IV) Butyrate: A Novel Epigenetic Modifier with ER Stress- and Apoptosis-Inducing Properties in Colon Cancer Cells

Michela Giuliano, Claudia Pellerito, Adriana Celesia, Tiziana Fiore, Sonia Emanuele
PMID: 34443600   DOI: 10.3390/molecules26165010

Abstract

Organotin(IV) compounds are a class of non-platinum metallo-conjugates exhibiting antitumor activity. The effects of different organotin types has been related to several mechanisms, including their ability to modify acetylation protein status and to promote apoptosis. Here, we focus on triorganotin(IV) complexes of butyric acid, a well-known HDAC inhibitor with antitumor properties. The conjugated compounds were synthesized and characterised by FTIR spectroscopy, multi-nuclear (
H,
C and
Sn) NMR, and mass spectrometry (ESI-MS). In the triorganotin(IV) complexes, an anionic monodentate butyrate ligand was observed, which coordinated the tin atom on a tetra-coordinated, monomeric environment similar to ester. FTIR and NMR findings confirm this structure both in solid state and solution. The antitumor efficacy of the triorganotin(IV) butyrates was tested in colon cancer cells and, among them, tributyltin(IV) butyrate (BT2) was selected as the most efficacious. BT2 induced G2/M cell cycle arrest, ER stress, and apoptotic cell death. These effects were obtained using low concentrations of BT2 up to 1 μM, whereas butyric acid alone was completely inefficacious, and the parent compound TBT was poorly effective at the same treatment conditions. To assess whether butyrate in the coordinated form maintains its epigenetic effects, histone acetylation was evaluated and a dramatic decrease in acetyl-H3 and -H4 histones was found. In contrast, butyrate alone stimulated histone acetylation at a higher concentration (5 mM). BT2 was also capable of preventing histone acetylation induced by SAHA, another potent HDAC inhibitor, thus suggesting that it may activate HDACs. These results support a potential use of BT2, a novel epigenetic modulator, in colon cancer treatment.


Organic-waste-derived butyric acid-to-biodiesel supply-chain network: Strategic planning design using a deterministic snapshot model

Oseok Kwon, Jeehoon Han
PMID: 34082344   DOI: 10.1016/j.jenvman.2021.112848

Abstract

An integrated optimization model for an organic-waste-derived butyric acid-to-butanol supply-chain network (BABSCN) is proposed to minimize the total network cost by simultaneously optimizing both strategic biodiesel production and waste management planning decisions. This model is useful for ensuring effective organic-waste provision for large-scale biodiesel production and waste management. The proposed mixed-integer linear-programming model optimizes the activities ranging from organic-waste preprocessing to butyric acid (BA), transportation of BA to biorefinery, butanol (BuOH) production and mixing with diesel to the distribution of biodiesel. This model is useful for forecasting organic-waste management biodiesel supply chains in South Korea in 2030. The case study results show that a total network cost of $US 3.16/gallon of B3 contains 3% BuOH from organic waste products combined with diesel. The biorefinery-related cost accounts for 98.3% of the total network cost, followed by the organic waste procurement cost (1.1%) and biodiesel distribution cost (0.6%). A scenario-based analysis shows that a 7%-BuOH increase in biodiesel increases the total network cost by 18.8%.


Monitoring the Reaction of the Body State to Antibiotic Treatment against

Kiran Sankar Maiti, Alexander Apolonski
PMID: 34200454   DOI: 10.3390/molecules26113474

Abstract

The current understanding of deviations of human microbiota caused by antibiotic treatment is poor. In an attempt to improve it, a proof-of-principle spectroscopic study of the breath of one volunteer affected by a course of antibiotics for
eradication was performed. Fourier transform spectroscopy enabled searching for the absorption spectral structures sensitive to the treatment in the entire mid-infrared region. Two spectral ranges were found where the corresponding structures strongly correlated with the beginning and end of the treatment. The structures were identified as methyl ester of butyric acid and ethyl ester of pyruvic acid. Both acids generated by bacteria in the gut are involved in fundamental processes of human metabolism. Being confirmed by other studies, measurement of the methyl butyrate deviation could be a promising way for monitoring acute gastritis and anti-
antibiotic treatment.


Resveratrol Butyrate Esters Inhibit Obesity Caused by Perinatal Exposure to Bisphenol A in Female Offspring Rats

Ming-Kuei Shih, You-Lin Tain, Yu-Wei Chen, Wei-Hsuan Hsu, Yao-Tsung Yeh, Sam K C Chang, Jin-Xian Liao, Chih-Yao Hou
PMID: 34209270   DOI: 10.3390/molecules26134010

Abstract

Resveratrol butyrate esters (RBE) are derivatives of resveratrol (RSV) and butyric acid and exhibit biological activity similar to that of RSV but with higher bioavailability. The aim of this study was designed as an animal experiment to explore the effects of RBE on the serum biochemistry, and fat deposits in the offspring rats exposed to bisphenol A (BPA), along with the growth and decline of gut microbiota. We constructed an animal model of perinatal Bisphenol A (BPA) exposure to observe the effects of RBE supplementation on obesity, blood lipids, and intestinal microbiota in female offspring rats. Perinatal exposure to BPA led to weight gain, lipid accumulation, high levels of blood lipids, and deterioration of intestinal microbiota in female offspring rats. RBE supplementation reduced the weight gain and lipid accumulation caused by BPA, optimised the levels of blood lipids, significantly reduced the Firmicutes/Bacteroidetes (F/B) ratio, and increased and decreased the abundance of S24-7 and Lactobacillus, respectively. The analysis of faecal short-chain fatty acid (SCFA) levels revealed that BPA exposure increased the faecal concentration of acetate, which could be reduced via RBE supplementation. However, the faecal concentrations of propionate and butyrate were not only significantly lower than that of acetate, but also did not significantly change in response to BPA exposure or RBE supplementation. Hence, RBE can suppress BPA-induced obesity in female offspring rats, and it demonstrates excellent modulatory activity on intestinal microbiota, with potential applications in perinatological research.


Sodium Butyrate More Effectively Mitigates the Negative Effects of High-Concentrate Diet in Dairy Cows than Sodium

Yongjiang Wu, Yawang Sun, Ruiming Zhang, Tianle He, Guohao Huang, Ke Tian, Junhui Liu, Juncai Chen, Guozhong Dong
PMID: 34069117   DOI: 10.3390/toxins13050352

Abstract

The present study was aimed at investigating the effects of sodium butyrate and sodium
-hydroxybutyrate on lactation and health of dairy cows fed a high-concentrate (HC) diet. Eighty mid-lactation dairy cows with an average milk yield of 33.75 ± 5.22 kg/d were randomly allocated to four groups (
= 20 per group) and were fed either a low-concentrate (LC) diet, a HC diet, the HC diet with 1% sodium butyrate (HCSB), or the HC diet with 1% sodium
-hydroxybutyrate (HCHB). The feeding trial lasted for 7 weeks, with a 2-week adaptation period and a 5-week measurement period, and the trial started from 96 ± 13 d in milk. Sodium butyrate supplementation delayed the decline in milk production and improved milk synthesis efficiency and milk fat content. Additionally, it decreased the proinflammatory cytokines and acute phase proteins (APPs) in plasma, the leucocytes in blood, the somatic cell count (SCC) in milk, and the gene expression of pattern recognition receptors (PRRs) and proinflammatory cytokines in the mammary gland, due to decreasing the contents of bacterial cell wall components (lipopolysaccharide, LPS; peptidoglycan, PGN; and lipoteichoic acid, LTA) in the rumen and plasma, compared with the HC diet. Sodium
-hydroxybutyrate supplementation also improved milk yield, milk synthesis efficiency and milk fat content and partially reduced the adverse effects caused by the HC diet, but it had no effect on decreasing bacterial cell wall components in the rumen and plasma, compared with the HC diet. Collectively, both sodium butyrate and sodium
-hydroxybutyrate mitigated the negative effects of HC diet on lactation and health of dairy cows, with sodium butyrate being more effective than sodium
-hydroxybutyrate.


Administration of

Yu-Ping Hsiao, Hsiao-Ling Chen, Jen-Ning Tsai, Meei-Yn Lin, Jiunn-Wang Liao, Meng-Syuan Wei, Jiunn-Liang Ko, Chu-Chyn Ou
PMID: 34444952   DOI: 10.3390/nu13082792

Abstract

Cisplatin-induced nephrotoxicity is associated with gut microbiota disturbance. The present study aimed to investigate whether supplementation of
and
(LCs) had a protective effect on cisplatin-induced nephrotoxicity through reconstruction of gut microbiota. Wistar rats were given different treatments: control, cisplatin (Cis), cisplatin +
and
(Cis+LCs), and
and
(LCs). We observed that cisplatin-treated rats supplemented with LCs exhibited significantly decreased renal inflammation (KIM-1, F4/80, and MPO), oxidative stress, fibrosis (collagen IV, fibronectin, and a-SMA), apoptosis, concentration of blood endotoxin and indoxyl sulfate, and increased fecal butyric acid production compared with those without supplementation. In addition, LCs improved the cisplatin-induced microbiome dysbiosis by maintaining a healthy gut microbiota structure and diversity; depleting
and the
family; and enriching probiotic
,
,
, and
. Moreover, the LCs intervention alleviated the cisplatin-induced intestinal epithelial barrier impairment. This study indicated LCs probiotic serves as a mediator of the gut-kidney axis in cisplatin-induced nephrotoxicity to restore the intestinal microbiota composition, thereby suppressing uremic toxin production and enhancing butyrate production. Furthermore, the renoprotective effect of LCs is partially mediated by increasing the anti-inflammatory effects and maintaining the integrity of the intestinal barrier.


Explore Compound Types